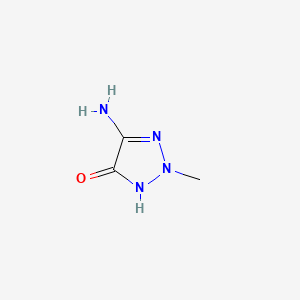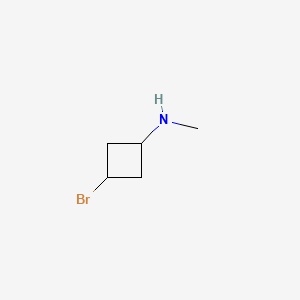
5-amino-2-methyl-2H-1,2,3-triazol-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-2-methyl-2H-1,2,3-triazol-4-ol is a nitrogen-rich heterocyclic compound belonging to the triazole family Triazoles are five-membered aromatic rings containing three nitrogen atoms and two carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-methyl-2H-1,2,3-triazol-4-ol can be achieved through various methods. One common approach involves the reaction of phenyl esters of α-azido acids with trialkylphosphines in THF/H₂O to yield 5-substituted 2H-1,2,3-triazol-4-ols . Another method involves the nucleophilic addition/cyclization of carbodiimides with diazo compounds under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of triazole synthesis, such as the use of readily available starting materials and mild reaction conditions, can be adapted for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5-amino-2-methyl-2H-1,2,3-triazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the triazole ring.
Major Products
The major products formed from these reactions include various substituted triazoles, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-amino-2-methyl-2H-1,2,3-triazol-4-ol has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 5-amino-2-methyl-2H-1,2,3-triazol-4-ol involves its interaction with various molecular targets and pathways. The triazole ring can act as a hydrogen bond acceptor and donor, allowing it to bind to enzymes and receptors in biological systems . This binding can modulate the activity of these targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-amino-1,2,4-triazole: Another triazole derivative with similar chemical properties but different substitution patterns.
1,2,3-triazole: The parent compound of the triazole family, used as a building block in various chemical syntheses.
5-amino-1H-1,2,4-triazol-3-yl derivatives: Compounds with similar structures but different functional groups, used in energetic materials.
Uniqueness
5-amino-2-methyl-2H-1,2,3-triazol-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its high nitrogen content and ability to form stable complexes with various metals make it particularly valuable in the development of energetic materials and coordination compounds.
Propriétés
Formule moléculaire |
C3H6N4O |
|---|---|
Poids moléculaire |
114.11 g/mol |
Nom IUPAC |
4-amino-2-methyl-1H-triazol-5-one |
InChI |
InChI=1S/C3H6N4O/c1-7-5-2(4)3(8)6-7/h1H3,(H2,4,5)(H,6,8) |
Clé InChI |
BMQCOTOKUCWTPB-UHFFFAOYSA-N |
SMILES canonique |
CN1NC(=O)C(=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{Methyl[(prop-2-EN-1-yloxy)carbonyl]amino}propanoic acid](/img/structure/B13488820.png)
![2-[5-(1H-pyrrol-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13488834.png)
![Tert-butyl 2-(bromomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13488846.png)


![[(2S)-morpholin-2-yl]methanesulfonamide hydrochloride](/img/structure/B13488853.png)

![1-Methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13488862.png)

![Tert-butyl 7-(hydroxymethyl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13488881.png)



![Methyl 2-{2-azabicyclo[2.1.1]hexan-1-yl}acetate hydrochloride](/img/structure/B13488894.png)
